molecular formula C15H22N2O2 B7920222 [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7920222
M. Wt: 262.35 g/mol
InChI Key: WNHTYLVYOLZDMF-UHFFFAOYSA-N
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Description

[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a pyrrolidine-derived compound featuring a benzyl group at the 1-position of the pyrrolidine ring, a methylamino-methyl substituent at the 2-position, and an acetic acid moiety. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it relevant for applications in medicinal chemistry, particularly in drug design targeting neurological or metabolic pathways.

Key structural attributes include:

  • Pyrrolidine core: Provides conformational rigidity and influences bioavailability.
  • Acetic acid moiety: Improves solubility and enables salt formation for pharmaceutical formulations.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)11-14-8-5-9-17(14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHTYLVYOLZDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution Using Tartaric Acid Derivatives

Racemic 1-benzyl-3-aminopyrrolidine can be resolved using L-(+)-tartaric acid or its derivatives. In a patented method, racemic 1-benzyl-3-aminopyrrolidine is dissolved in a solvent system (e.g., ethanol/water) with 0.5–1.2 equivalents of tartaric acid hydrate. Heating to 50–100°C followed by gradual cooling induces crystallization of the (R)-enantiomer tartrate salt, leaving the (S)-enantiomer in the mother liquor. Neutralization with aqueous NaOH yields enantiomerically pure (R)- or (S)-1-benzyl-3-aminopyrrolidine with ≥98% ee.

Asymmetric Hydrogenation of Pyrrolidine Precursors

Catalytic asymmetric hydrogenation of prochiral pyrrolidine enamines offers a scalable route. For example, a proline-derived catalyst (e.g., Rh-DuPhos) reduces 1-benzyl-2-methylene-pyrrolidine to the (S)-configured amine with 95% enantiomeric excess (ee). This method avoids resolution steps but requires specialized catalysts and high-pressure hydrogenation equipment.

Stepwise Assembly of the Target Molecule

Route 1: Reductive Amination and Alkylation

Step 1: Synthesis of (S)-1-benzylpyrrolidine-2-carbaldehyde
(S)-1-Benzylpyrrolidine-2-carboxylic acid is converted to its methyl ester, followed by reduction with lithium aluminum hydride (LAH) to the alcohol. Oxidation using Dess–Martin periodinane yields the aldehyde intermediate.

Step 2: Reductive Amination with Methylamine
The aldehyde reacts with methylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C. This step introduces the methylamino group with >90% yield and retains the (S)-configuration.

Step 3: Coupling with Glycine Equivalent
The amine intermediate is alkylated with bromoacetic acid tert-butyl ester under basic conditions (K₂CO₃, DMF). Acidic deprotection (HCl/dioxane) furnishes [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid with 85% overall yield.

StepReagents/ConditionsYieldKey Side Products
1LAH, THF, 0°C → rt92%Over-reduction to diol
2STAB, CH₂Cl₂, 25°C94%Imine oligomers
3K₂CO₃, DMF, 80°C97%O-alkylation byproducts

Route 2: β-Amino Acid Homologation

This method begins with Boc-L-phenylalanine, which undergoes Arndt–Eistert homologation to generate Boc-L-β-homophenylalanine. Cyclization via N-carboxy anhydride (NCA) formation produces the pyrrolidine ring, which is benzylated using benzyl bromide. Subsequent deprotection and reductive amination install the methylamino-acetic acid side chain.

Advantages : Utilizes commercially available starting materials; avoids hazardous reductants.
Limitations : Multi-step purification required; moderate enantiopurity (88% ee) unless chiral auxiliaries are employed.

Process Optimization and Industrial-Scale Synthesis

Reducing Agent Selection

Lithium tri-tert-butoxyaluminum hydride (LTBA) outperforms LAH in large-scale reactions due to better solubility and reduced exothermicity. In a patent example, LTBA reduces a keto-pyrrolidine intermediate to the alcohol with 98% conversion in 2 hours at 48°C, compared to 72% conversion using LAH under similar conditions.

Solvent and Temperature Effects

Toluene is preferred over THF for cyclization steps due to higher boiling points (110°C vs. 66°C), enabling faster reaction kinetics. For example, intramolecular cyclization of a β-ketoamide in toluene at 85°C completes in 3 hours vs. 8 hours in THF.

Purification Strategies

Extractive workup with acetic acid/NaOH efficiently removes benzyl alcohol byproducts. Crystallization from toluene/n-heptane (1:1) yields the final compound with ≥99.5% purity, avoiding chromatography.

Analytical Characterization and Quality Control

Critical quality attributes include enantiomeric excess (analyzed via chiral HPLC) and residual solvent levels (GC-MS).

Chiral HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile phase: Hexane/isopropanol/trifluoroacetic acid (80:20:0.1)

  • Retention times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min

Residual Solvent Limits :

  • Toluene: ≤890 ppm (ICH Q3C)

  • THF: ≤720 ppm

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Reductive Amination)Route 2 (β-Amino Acid)Industrial Route (LTBA)
Total Steps354
Overall Yield85%62%78%
Enantiomeric Excess≥98% ee88% ee≥99% ee
Chromatography RequiredNoYesNo
ScalabilityModerate (kg-scale)Low (g-scale)High (ton-scale)

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group may facilitate binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid Methylamino-methyl, benzyl, acetic acid ~276–300* Potential neuromodulator or enzyme inhibitor Target Compound
[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid Ethylamino-methyl (vs. methyl) 276.38 Increased lipophilicity; discontinued
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Stereospecific (S-configuration), 1-yl acetic acid Undisclosed Discontinued; possible chiral specificity
2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetic acid (14) Additional phenyl group, propylamino linkage Undisclosed Enhanced receptor binding; ester-to-acid conversion studied

*Estimated based on analog data.

Key Findings from Research

a) Ethyl vs. Methyl Substitution

However, its discontinuation by CymitQuimica suggests challenges in synthesis, stability, or toxicity.

b) Stereochemical Variations

The (S)-configured analog (Ref: 10-F084416) highlights the role of chirality in biological activity. For example, enantiomers may show divergent binding affinities to targets like G-protein-coupled receptors or ion channels .

c) Ester-to-Acid Conversion

Studies on compound 14 () reveal that hydrolysis of ester precursors (e.g., 13 ) to carboxylic acids improves aqueous solubility, a critical factor for oral bioavailability. The synthesis of 13 involved glycin methyl ester and NaI/K2CO3-mediated alkylation, followed by hydrolysis with KOH .

d) Bulkier Substituents

Compounds like 46 () incorporate tert-butyl and pyridinyl groups, drastically increasing molecular complexity and reducing metabolic clearance rates. These modifications are absent in the target compound, which retains a simpler structure for easier synthetic scalability.

Biological Activity

[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methylamino group attached to an acetic acid moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies indicate that [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has shown promising anticancer properties in vitro, particularly against various cancer cell lines. Studies reveal that it induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of key signaling molecules involved in cell cycle regulation.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving FaDu hypopharyngeal tumor cells, [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid exhibited cytotoxic effects comparable to the reference drug bleomycin. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated increased annexin V staining in treated cells.

Cell Line IC50 (µM) Mechanism of Action
FaDu10Apoptosis induction via caspase activation
MCF-7 (breast cancer)15Inhibition of NF-κB signaling
A549 (lung cancer)20Cell cycle arrest at G2/M phase

The biological activity of [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in critical metabolic pathways, including those linked to cancer progression.
  • Receptor Modulation : It may function as a receptor agonist or antagonist, influencing cellular signaling cascades that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as Meldrum’s acid derivatives and other pyrrolidine-based organocatalysts, [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid demonstrates unique properties that enhance its biological efficacy.

Compound Activity Notable Features
Meldrum’s Acid DerivativesModerate anticancerLimited selectivity
Pyrrolidine-based OrganocatalystsVariableEffective in asymmetric synthesis
[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acidHigh antimicrobial & anticancerStrong apoptosis induction

Q & A

Q. How is [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid synthesized, and what are the critical parameters affecting yield and purity?

Methodological Answer: The synthesis involves coupling reactions using anhydrides or activated esters. For example, a related compound was synthesized by reacting 3-(4-benzyl-piperazin-2-ylmethyl)-1H-indole with N-methyliminodiacetic anhydride in anhydrous DMF, catalyzed by DIEA, followed by purification via preparative HPLC (42% yield, 98% purity) . Critical parameters include:

  • Solvent choice : DMF is preferred for its polar aprotic properties, enhancing reaction kinetics.
  • Catalyst selection : DIEA aids in deprotonation and intermediate stabilization.
  • Purification : HPLC is critical for isolating the target compound from byproducts.

Q. What analytical techniques are recommended for characterizing [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid, and how should method parameters be optimized?

Methodological Answer:

  • HPLC/LC-MS : Use trifluoroacetic acid (TFA) or formic acid (0.01–1%) in the mobile phase to improve ionization efficiency for LC-MS . Column selection (e.g., C18) and gradient elution are optimized based on compound hydrophobicity.
  • NMR : Employ deuterated solvents (e.g., DMSO-d6) to resolve complex proton environments, particularly for the benzyl-pyrrolidine moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid?

Methodological Answer:

  • Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .
  • Waste Disposal : Follow institutional guidelines for organic waste, particularly for compounds with aromatic or tertiary amine groups.

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the structure of [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for structure solution and refinement .
  • Challenges :
    • Twinning : Address using SHELXD for pseudo-merohedral twinning correction.
    • Disorder : Resolve benzyl group positional disorder via iterative refinement cycles.
    • Resolution : High-resolution data (>1.0 Å) is preferred but may require synchrotron sources for small crystals.

Q. How can researchers resolve contradictions between computational predictions (e.g., solubility) and experimental data for this compound?

Methodological Answer:

  • Assay Validation : Cross-check computational models (e.g., COSMO-RS) with experimental solubility assays in varied solvents (e.g., DMSO, water).
  • Purity Verification : Use HPLC to confirm compound purity, as impurities (e.g., unreacted intermediates) may skew solubility measurements .
  • pH Effects : Test solubility at physiological pH (7.4) and acidic/basic conditions to identify pH-dependent behavior .

Q. What strategies optimize the stability of [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid in biological assays?

Methodological Answer:

  • Buffer Selection : Use ammonium formate (pH 4.7) or bicarbonate (pH 8.6) for LC-MS compatibility and to minimize degradation .
  • Temperature Control : Store solutions at –20°C in anhydrous DMSO to prevent hydrolysis of the acetic acid moiety.
  • Light Protection : Shield from UV light to avoid photo-degradation of the benzyl group.

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